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An In-depth Technical Guide to Fitusiran: An siRNA Therapeutic for Antithrombin Reduction

Executive Summary

Fitusiran is an investigational, subcutaneously administered small interfering RNA (SiRNA)
therapeutic developed for the prophylactic treatment of hemophilia A and B, with or without
inhibitors.[1][2] It employs an RNA interference (RNAI) mechanism to silence the gene
expression of antithrombin (AT), a key endogenous anticoagulant.[3] By reducing AT levels,
fitusiran aims to rebalance hemostasis through increased thrombin generation, thereby
preventing bleeding episodes.[4][5] Clinical trials have demonstrated its potential to significantly
reduce annualized bleeding rates (ABR) with a dosing regimen of as few as six injections per
year.[4][6] Following reports of thrombotic events, the dosing strategy was revised to an AT-
based regimen targeting specific AT activity levels to enhance the benefit-risk profile.[1][4] On
March 28, 2025, the U.S. Food and Drug Administration (FDA) approved fitusiran (marketed
as Qfitlia) for routine prophylaxis in adults and adolescents (aged 12 and older) with hemophilia
Aor B.[7][8][9]

Core Mechanism of Action

Fitusiran is a double-stranded siRNA conjugated to a triantennary N-acetylgalactosamine
(GalNAc) moiety, which facilitates targeted delivery to hepatocytes in the liver.[6][7]

» Hepatocyte Targeting: Following subcutaneous injection, the GalNAc ligand binds with high
affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the
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surface of hepatocytes.[2][10]

RNA Interference Pathway: Upon internalization into the cell, the siRNA duplex is loaded into
the RNA-induced silencing complex (RISC).[3]

MRNA Degradation: The passenger strand of the siRNA is cleaved and discarded, while the
guide strand directs the RISC to bind to the messenger RNA (MRNA) transcript of the
SERPINC1 gene, which encodes for antithrombin.[3][7]

Gene Silencing: This binding leads to the catalytic cleavage and degradation of the
antithrombin mRNA.[3]

Reduced Antithrombin Synthesis: The degradation of the mRNA prevents its translation into
protein, resulting in a sustained reduction of AT levels in the plasma.[3][7]

Rebalancing Hemostasis: As a major physiological inhibitor of thrombin and Factor Xa,
reduced levels of AT lead to increased thrombin generation, which helps to compensate for
the coagulation factor deficiency in patients with hemophilia, promoting stable clot formation
and preventing bleeding.[1][4][5]
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Fitusiran Mechanism of Action
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Fitusiran's RNAi-mediated mechanism of action.
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Pharmacokinetics and Pharmacodynamics

Fitusiran exhibits dose-proportional plasma exposure following subcutaneous administration.
[7] The pharmacodynamic effect is characterized by a potent, dose-dependent, and durable
reduction in AT levels, leading to increased thrombin generation.[1]

Table 1: Pharmacokinetic Parameters of Fitusiran Following Subcutaneous Administration

Parameter 20 mg Dose (Mean, SD) 50 mg Dose (Mean, SD)
Cmax (ng/mL) 34.4 (10.1) 84.1 (58.7)

Tmax (hours) 2.88 (0.5-4.33) 3.78 (0.42 - 11.9)

AUC (ng-h/mL) 491 (83.8) 1290 (377)

Apparent Clearance (L/h) 41.9 (8.39) 50.8 (71.1)

Half-life (hours) 5.57 (2.36) 7.98 (4.74)

Steady-State Volume of

T 431 (135) 570 (713)
Distribution (L)

Data sourced from DrugBank Online.[7][11]

Metabolism and Excretion: Fitusiran is metabolized by endo- and exo-nucleases into shorter
oligonucleotides and is not a substrate for CYP450 enzymes.[7][11] Approximately 14.6% of a
50 mg dose is recovered unchanged in the urine within 24 hours.[7]

Clinical Development and Efficacy

Fitusiran has been evaluated in a comprehensive clinical development program (the ATLAS
trials) involving patients with hemophilia A or B, with and without inhibitors.

Table 2: Summary of Efficacy Results from Phase 3 ATLAS Trials
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ABR: Annualized Bleeding Rate; IQR: Interquartile Range; BPA: Bypassing Agent; CFC:

Clotting Factor Concentrate; AT-DR: Antithrombin-based Dose Regimen.

Safety Profile and Risk Mitigation

The most common adverse events reported in clinical trials include injection site reactions,

increased alanine aminotransferase (ALT), nasopharyngitis, and upper respiratory tract

infection.[4][16] A key identified risk is thromboembolism, which led to a voluntary pause in

dosing in October 2020 and a subsequent modification of the clinical trial protocols.[1][4]
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To mitigate the risk of thrombosis, an Antithrombin-based Dose Regimen (AT-DR) was
implemented, targeting AT activity levels between 15% and 35% of normal.[4][17] This
contrasts with the original dose regimen (ODR), which often resulted in AT levels below 10%.[1]
The AT-DR starts with a 50 mg dose every two months, with adjustments based on monthly AT
monitoring to maintain levels within the target range.[4] This revised strategy has been
associated with an improved safety profile, with no thrombotic events reported in the phase 2
open-label extension study after its implementation.[18]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAES) with AT-DR

Adverse Event Category Participants with AT-DR (N=286)
Total Patient-Years of Exposure 486.0

Any TEAE, n (%) 238 (83.2)

Any Serious TEAE (TESAE), n (%) 41 (14.3)

Investigator-assessed Related TESAES, n (%) 6 (2.1)

TEAESs leading to discontinuation, n (%) N/A
Fatal TEAEs, n (%) 0
Injection Site Reactions, n (%) 16 (5.6)

Data from the integrated safety analysis of the ATLAS-OLE study.[4]

Experimental Protocols
Clinical Trial Design Protocol (ATLAS-INH Example)

The ATLAS-INH study serves as a representative example of the Phase 3 trial design for
fitusiran.

» Study Design: A multicenter, multinational, randomized, open-label Phase 3 trial.[12][19]

o Participant Population: Males aged =12 years with severe hemophilia A or B with a history of
high-titer inhibitors (Bethesda inhibitor assay >0.6 BU/mL).[5][12]
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o Randomization: Participants receiving on-demand treatment with bypassing agents (BPAS)
were randomized in a 2:1 ratio to either the fitusiran prophylaxis arm or the on-demand BPA
arm.[6][12]

e Treatment Protocol:

o Fitusiran Arm: Received a fixed dose of 80 mg subcutaneous fitusiran once monthly for
a 9-month treatment period.[19]

o Control Arm: Continued on-demand treatment with BPAS as per the investigator's
discretion to treat bleeding episodes.[19]

» Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR),
estimated using a negative binomial model.[6][12]

» Efficacy Period: Efficacy was assessed from Day 29 through Month 9, allowing for the
pharmacodynamic effect of fitusiran to be established.[19]

» Breakthrough Bleed Management: Specific guidelines were provided for the management of
breakthrough bleeds in the fitusiran arm, recommending reduced doses of BPAs or clotting
factor concentrates (CFCs) at protracted intervals to avoid excessive procoagulant activity.
[15][17]
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Representative Fitusiran Phase 3 Trial Workflow (ATLAS-INH)
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Workflow of a typical Fitusiran Phase 3 clinical trial.

Antithrombin (AT) Level Monitoring Protocol

Accurate measurement of AT activity is critical for the AT-based dosing regimen.

o Objective: To quantify the functional activity of antithrombin in plasma to guide fitusiran
dosing and maintain levels within the 15% to 35% target range.[4]
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» Methodology: Chromogenic assays are the standard method for determining AT activity.[20]
These assays can be either thrombin-based or Factor Xa-based.

o Sample Preparation: Citrated plasma is collected from the patient.

o Assay Principle (Factor Xa-based):

» The patient's plasma (containing AT) is incubated with a known excess of heparin and
Factor Xa (FXa).

» AT in the plasma, potentiated by heparin, forms a complex with and neutralizes a
portion of the FXa.

» A chromogenic substrate specific for FXa is then added.

» The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound
(e.g., p-nitroaniline).

» The amount of color produced is measured spectrophotometrically (e.g., at 405 nm).

o Result Interpretation: The color intensity is inversely proportional to the AT activity in the
sample. A low color signal indicates high AT activity (more FXa was neutralized), while a
high color signal indicates low AT activity (less FXa was neutralized).[20][21]

o Antigen Measurement: If AT activity is low, an AT antigen test (e.g., ELISA) may be
performed to measure the quantity of the AT protein, distinguishing between a deficiency in
protein amount (Type 1) versus a dysfunctional protein (Type 11).[22][23][24]
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Fitusiran Antithrombin-Based Dosing Regimen (AT-DR) Logic
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Decision logic for the AT-based dosing regimen.

Conclusion

Fitusiran represents a significant advancement in the management of hemophilia, offering a
novel, pan-hemophilic prophylactic treatment that addresses many limitations of traditional
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factor replacement therapy.[9][10] Its mechanism of silencing antithrombin via RNAi provides
sustained hemostatic rebalancing, leading to clinically meaningful reductions in bleeding
episodes.[1][6] The evolution of its dosing strategy to an AT-based regimen highlights a data-
driven approach to optimizing its safety and efficacy profile.[4][18] Ongoing and future studies
will continue to characterize the long-term outcomes and place of fitusiran in the evolving
landscape of hemophilia care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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